3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid

Lipophilicity Drug-likeness Quinoxaline

3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid (CAS 726153-69-1) is a synthetic, low-molecular-weight quinoxaline derivative (C16H18N2O5, MW 318.33 g/mol) featuring a 3,4-dihydroquinoxalin-2-one core with ethoxycarbonyl and propanoic acid substituents. It is commercially supplied as a research chemical building block, typically at analytical purities of 95% to 97%, by multiple vendors including Fluorochem, BOC Sciences, and Santa Cruz Biotechnology.

Molecular Formula C16H18N2O5
Molecular Weight 318.329
CAS No. 726153-69-1
Cat. No. B2592831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid
CAS726153-69-1
Molecular FormulaC16H18N2O5
Molecular Weight318.329
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)C(=O)OCC)N=C(C1=O)CCC(=O)O
InChIInChI=1S/C16H18N2O5/c1-3-18-13-9-10(16(22)23-4-2)5-6-11(13)17-12(15(18)21)7-8-14(19)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,19,20)
InChIKeyRMSGKZWAJGWCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid (CAS 726153-69-1): Chemical Identity and Procurement Baseline


3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid (CAS 726153-69-1) is a synthetic, low-molecular-weight quinoxaline derivative (C16H18N2O5, MW 318.33 g/mol) featuring a 3,4-dihydroquinoxalin-2-one core with ethoxycarbonyl and propanoic acid substituents . It is commercially supplied as a research chemical building block, typically at analytical purities of 95% to 97%, by multiple vendors including Fluorochem, BOC Sciences, and Santa Cruz Biotechnology . The compound belongs to a broader class of quinoxalinone-propanoic acid hybrids that are explored in medicinal chemistry for kinase inhibition and anti-infective applications, though published data on this specific entity remain sparse [1].

Why Generic Quinoxaline Scaffolds Cannot Substitute for 3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid


Although numerous 3,4-dihydroquinoxalin-2-one derivatives are commercially available, simple in-class substitution is chemically unsound. The precise substitution pattern of the target compound—4-ethyl, 6-ethoxycarbonyl, and 2-propanoic acid—creates a unique hydrogen-bond donor/acceptor topology and a calculated logP of approximately 1.63 that differs markedly from unsubstituted or mono-substituted analogs . Even small structural variations such as N-methylation instead of N-ethylation (e.g., CAS 14003-39-5) alter the calculated lipophilicity and, by class-level inference, would shift target-binding kinetics and metabolic stability [1]. The presence of the free propanoic acid handle provides a synthetic vector for amide or ester conjugation that is absent in ester-only or methyl-capped quinoxalinones, making this compound a non-replaceable intermediate in specific library syntheses .

Quantitative Differentiation Evidence for 3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid Versus Closest Analogs


Computed Lipophilicity (logP) Differentiation Against N-Methyl and N-Unsubstituted 3,4-Dihydroquinoxalin-2-one Propanoic Acid Analogs

The target compound's N-ethyl substitution yields a computed XLogP3 of 0.9, which is intermediate between the higher lipophilicity of the N-methyl analog 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (XLogP3-AA: approximately 0.2–0.5) and the more polar N-unsubstituted form [1]. This moderate logP may balance membrane permeability and aqueous solubility for lead optimization programs.

Lipophilicity Drug-likeness Quinoxaline

Pharmacophoric Feature Comparison: Hydrogen Bond Donor/Acceptor Profile Versus 2-Quinoxalinepropanoic Acid Esters

The target compound possesses 1 hydrogen bond donor (propanoic acid -OH) and 6 hydrogen bond acceptors, contrasting with simple 2-quinoxalinepropanoic acid ethyl esters (e.g., CAS 14003-39-5) which lack a free carboxylic acid donor [1]. This additional donor expands the compound's utility as a carboxylate bioisostere or for targeted covalent inhibitor designs requiring a warhead attachment point.

Hydrogen bonding Drug design Quinoxaline

Rotatable Bond Count as a Proxy for Conformational Flexibility: Target Compound Versus 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 7712-28-9)

The target compound contains 7 rotatable bonds, conferring greater conformational entropy than the simpler 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 7712-28-9) which has only 3 rotatable bonds [1]. Higher flexibility may be advantageous for induced-fit binding mechanisms but could incur an entropic penalty; this metric provides a quantitative selection criterion for structure-based design campaigns.

Conformational flexibility Ligand efficiency Quinoxaline

Commercial Purity Benchmarking: Target Compound (97%) Versus Generic Catalog Building Blocks

The target compound is routinely supplied at 97% purity (HPLC) by established vendors such as Fluorochem, whereas many generic quinoxaline building blocks are offered at only 95% purity [1]. This 2% absolute purity increment reduces the burden of post-purchase purification, especially for libraries requiring >96% purity for biochemical assay tolerance.

Purity Procurement Quinoxaline

Procurement-Driven Application Scenarios for 3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid


Focused Kinase Inhibitor Library Design Requiring a Carboxylic Acid Vector

The free propanoic acid moiety serves as a synthetic handle for amide coupling or esterification, enabling the construction of diverse quinoxaline-based kinase inhibitor libraries. Its HBD/HBA profile (1 donor, 6 acceptors) and moderate lipophilicity (XLogP3 = 0.9) align with lead-like chemical space, making it a preferred scaffold over ester-only analogs that require additional deprotection steps .

Structure-Activity Relationship (SAR) Studies on N-Alkyl Quinoxalinones

The N-ethyl substitution distinguishes this compound from N-methyl and N-unsubstituted analogs. The quantifiable lipophilicity shift (ΔXLogP3 ≈ +0.4 to +0.7) allows systematic exploration of hydrophobic effects on target binding, guided by the compound's computed physicochemical properties .

Conformational Entropy Profiling in Fragment-Based Drug Discovery

With 7 rotatable bonds, this compound offers significantly greater conformational flexibility than simpler quinoxalinone-propanoic acid fragments (3 rotatable bonds). It is suitable for entropy-driven binding studies where ligand pre-organization is a key variable .

Quote Request

Request a Quote for 3-[6-(Ethoxycarbonyl)-4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.